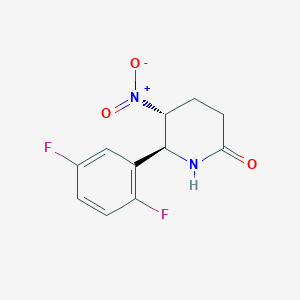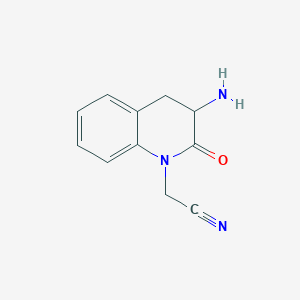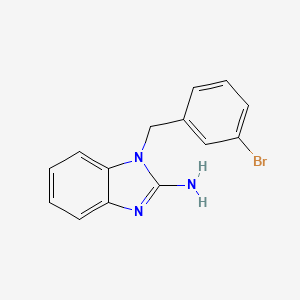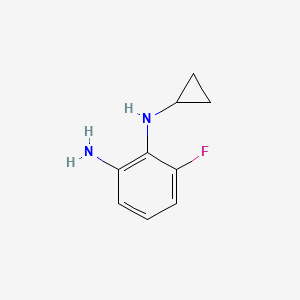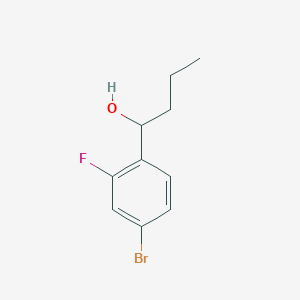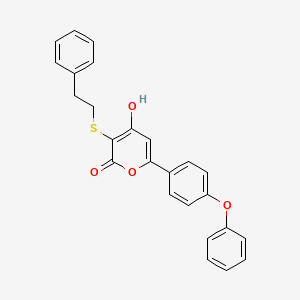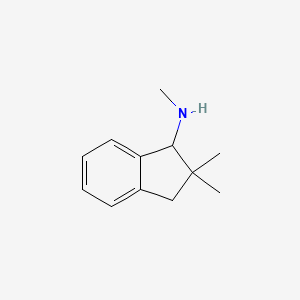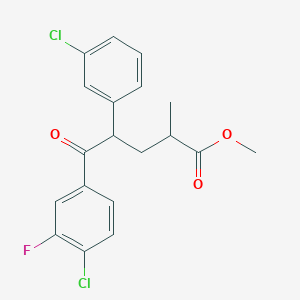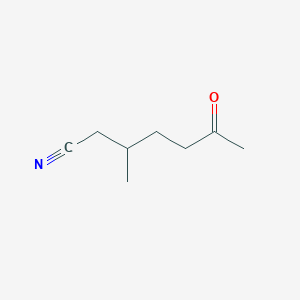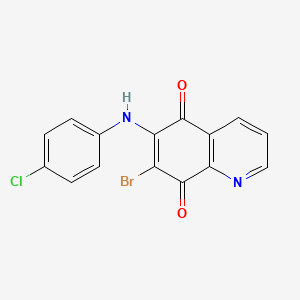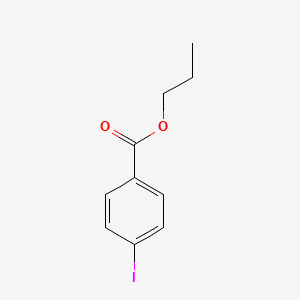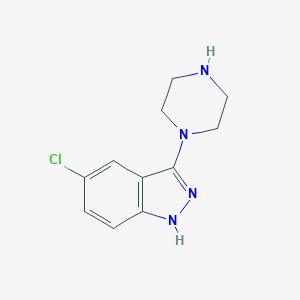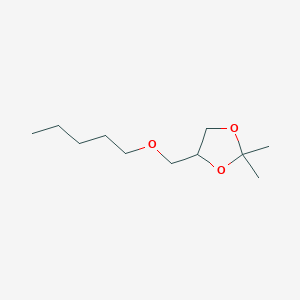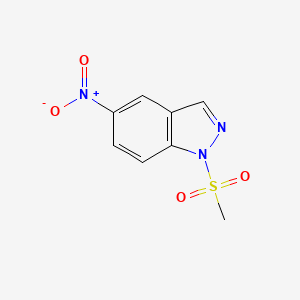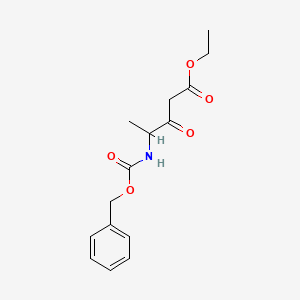
Ethyl 4-(Cbz-amino)-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(Cbz-amino)-3-oxopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a keto group on a pentanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Keto Group: The keto group is introduced through an oxidation reaction. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(Cbz-amino)-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Hydrogen chloride in dioxane, trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Deprotection: Free amino compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-(Cbz-amino)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(Cbz-amino)-3-oxopentanoate involves its reactivity with various functional groups. The benzyloxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminopentanoate: Lacks the benzyloxycarbonyl protection and keto group.
Ethyl 4-oxo-3-pentenoate: Contains a double bond instead of the amino group.
Ethyl 4-(((methoxy)carbonyl)amino)-3-oxopentanoate: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
Ethyl 4-(Cbz-amino)-3-oxopentanoate is unique due to its combination of functional groups, which allows for selective reactions and protection strategies in organic synthesis. The benzyloxycarbonyl group provides stability and ease of removal, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
ethyl 3-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C15H19NO5/c1-3-20-14(18)9-13(17)11(2)16-15(19)21-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,19) |
Clave InChI |
WWLWRXLKLWJAON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


